5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 1-cyclopentanecarbonylpiperidine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives.
Pharmaceutical Research: It serves as a precursor for the development of new pharmaceuticals.
Chemical Biology: The compound can be used in chemical biology to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.
5-Bromo-2-(morpholin-4-yl)pyrimidine: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-3-yl)methoxy]pyrimidine is unique due to the presence of the cyclopentanecarbonyl group attached to the piperidine ring. This structural feature may confer distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c17-14-8-18-16(19-9-14)22-11-12-4-3-7-20(10-12)15(21)13-5-1-2-6-13/h8-9,12-13H,1-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYSHSHQZJGIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.